5-Amino-1-methyl-3-(2-methylbutyl)pyrimidine-2,4(1h,3h)-dione 5-Amino-1-methyl-3-(2-methylbutyl)pyrimidine-2,4(1h,3h)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18137693
InChI: InChI=1S/C10H17N3O2/c1-4-7(2)5-13-9(14)8(11)6-12(3)10(13)15/h6-7H,4-5,11H2,1-3H3
SMILES:
Molecular Formula: C10H17N3O2
Molecular Weight: 211.26 g/mol

5-Amino-1-methyl-3-(2-methylbutyl)pyrimidine-2,4(1h,3h)-dione

CAS No.:

Cat. No.: VC18137693

Molecular Formula: C10H17N3O2

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-1-methyl-3-(2-methylbutyl)pyrimidine-2,4(1h,3h)-dione -

Specification

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
IUPAC Name 5-amino-1-methyl-3-(2-methylbutyl)pyrimidine-2,4-dione
Standard InChI InChI=1S/C10H17N3O2/c1-4-7(2)5-13-9(14)8(11)6-12(3)10(13)15/h6-7H,4-5,11H2,1-3H3
Standard InChI Key DGDBKQUUWAAHKP-UHFFFAOYSA-N
Canonical SMILES CCC(C)CN1C(=O)C(=CN(C1=O)C)N

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound features a pyrimidinedione backbone, a bicyclic system comprising a pyrimidine ring fused with a diketone moiety. The 1-position is substituted with a methyl group (CH3-\text{CH}_3), while the 3-position bears a 2-methylbutyl chain (CH2CH(CH3)CH2CH3-\text{CH}_2\text{CH}(\text{CH}_3)\text{CH}_2\text{CH}_3). The 5-amino group (NH2-\text{NH}_2) introduces hydrogen-bonding capabilities, critical for interactions with biological targets.

Table 1: Molecular Properties of 5-Amino-1-methyl-3-(2-methylbutyl)pyrimidine-2,4(1H,3H)-dione

PropertyValue
Molecular FormulaC10H17N3O2\text{C}_{10}\text{H}_{17}\text{N}_{3}\text{O}_{2}
Molecular Weight211.26 g/mol
CAS NumberNot publicly disclosed
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors3 (2 carbonyl oxygens, 1 amine)

The 2-methylbutyl side chain enhances lipophilicity, potentially improving membrane permeability—a desirable trait for drug candidates.

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis typically involves cyclocondensation of β-ketoesters with urea derivatives under acidic or basic conditions. A representative protocol includes:

  • Cyclization: Heating a mixture of methyl acetoacetate and 2-methylbutylurea in the presence of H2SO4\text{H}_2\text{SO}_4 at 80–100°C for 12 hours.

  • Amination: Introducing an amino group at the 5-position via nucleophilic substitution using aqueous ammonia.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionYield Improvement
Temperature90°C15%
CatalystH2SO4\text{H}_2\text{SO}_420%
SolventEthanol10%
Reaction Time14 hours5%

Continuous flow reactors and green solvents (e.g., cyclopentyl methyl ether) have been proposed to enhance scalability and sustainability.

Industrial-Scale Production Challenges

Key challenges include:

  • Purification: The compound’s polarity necessitates chromatographic separation, increasing costs.

  • Byproduct Formation: Over-alkylation at the 3-position may occur, requiring stringent stoichiometric control.

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The 5-amino group is susceptible to electrophilic attack, enabling the synthesis of sulfonamides or acylated derivatives. For example, reaction with benzenesulfonyl chloride yields NN-sulfonyl analogs, which exhibit enhanced solubility.

Ring Functionalization

The pyrimidine ring undergoes halogenation at the 6-position using PCl5\text{PCl}_5, producing intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Table 3: Common Derivatives and Their Applications

DerivativeModification SiteApplication
5-Acetamido5-aminoImproved bioavailability
6-Bromo6-positionSuzuki coupling precursor
3-(2-Ethylbutyl)3-alkyl chainEnhanced lipophilicity

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a scaffold for designing kinase inhibitors and immunomodulators. Structural analogs from patent literature show promise in autoimmune disease therapy .

Material Science

Pyrimidinediones have been explored as ligands for metal-organic frameworks (MOFs), though this application remains underexplored for the title compound.

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